Bienvenue dans la boutique en ligne BenchChem!

N-(4,6-diphenylpyrimidin-2-yl)propionamide

adenosine A1 receptor Ki competition binding

Procure the exact propionamide congener (A1 Ki=31.3 nM) to avoid >200-fold potency shifts seen with generic N-acyl analogs. Its near-equipotent A1/A2B dual blockade eliminates compound cocktails in vascular, renal & immune models. Fully characterized across all four adenosine receptor subtypes, it serves as a calibrated reference antagonist for reproducible cross-study comparisons and medicinal chemistry benchmarking. Essential for washout and allosteric modulation assays where sub-10 nM butyramide analogs saturate receptors.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
CAS No. 820961-64-6
Cat. No. B3063908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-diphenylpyrimidin-2-yl)propionamide
CAS820961-64-6
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O/c1-2-18(23)22-19-20-16(14-9-5-3-6-10-14)13-17(21-19)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23)
InChIKeyAZXIPRTZIQWIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Diphenylpyrimidin-2-yl)propionamide (CAS 820961-64-6): Chemical Identity and Core Pharmacological Class for Research Procurement


N-(4,6-Diphenylpyrimidin-2-yl)propionamide (CAS 820961-64-6, CHEMBL222718) is a synthetic small-molecule heterocycle belonging to the 2,4,6-trisubstituted pyrimidine class. It features a pyrimidine core with phenyl substituents at positions 4 and 6, and a propionamide moiety at position 2 [1]. The compound is documented as an adenosine receptor antagonist with activity at the A1, A2A, A2B, and A3 subtypes, and is classified as an investigative discovery agent [1][2]. Its molecular formula is C19H17N3O, with a molecular weight of 303.4 g/mol and a topological polar surface area of approximately 99 Ų [3].

N-(4,6-Diphenylpyrimidin-2-yl)propionamide: Why In-Class Substitution Is Not Equivalent Without Quantitative Binding Selectivity Evidence


Within the 2,4,6-trisubstituted pyrimidine class, seemingly minor modifications to the 2-position amide substituent produce large shifts in adenosine receptor subtype affinity and selectivity [1]. Compounds sharing the same 4,6-diphenylpyrimidine scaffold but differing only in the N-acyl chain length or branching—such as the acetamide, isobutyramide, butyramide, cyclopropane carboxamide, and cyclopentane carboxamide analogs—display A1 Ki values ranging from 2.1 nM to 483 nM, representing a >200-fold span [1][2]. Consequently, generic substitution without verification of receptor-binding fingerprints can introduce uncontrolled experimental variability, making direct procurement of the specific propionamide congener essential for reproducible pharmacological studies.

N-(4,6-Diphenylpyrimidin-2-yl)propionamide: Quantitative Comparator Evidence Guide for Procurement Decisions


Adenosine A1 Receptor Affinity: Quantitative Superiority of N-(4,6-diphenylpyrimidin-2-yl)propionamide Over the Acetamide Analog

N-(4,6-Diphenylpyrimidin-2-yl)propionamide demonstrates a 15.4-fold higher affinity for the human adenosine A1 receptor compared to its closest lower homolog, N-(4,6-diphenylpyrimidin-2-yl)acetamide. In head-to-head displacement assays using [3H]DPCPX on human A1 receptors expressed in CHO cells, the propionamide derivative achieved a Ki of 31.3 nM, while the acetamide analog yielded a Ki of 483 nM [1][2]. This difference highlights that extending the acyl chain from acetyl to propionyl markedly enhances receptor complementarity.

adenosine A1 receptor Ki competition binding

Adenosine A2B Receptor Affinity: N-(4,6-Diphenylpyrimidin-2-yl)propionamide Exhibits Near-Equipotent Dual A1/A2B Binding Not Observed with Cycloalkyl Amide Analogs

A distinguishing feature of N-(4,6-diphenylpyrimidin-2-yl)propionamide is its near-equipotent affinity for adenosine A2B receptors (Ki = 42.5 nM) relative to A1 receptors (Ki = 31.3 nM), yielding an A2B/A1 Ki ratio of ~1.4 [1]. In contrast, the cyclopropane carboxamide analog shows a 9.1-fold preference for A1 over A2A (A1 Ki = 25 nM vs. A2A Ki = 228 nM), while the cyclopentane carboxamide analog displays a 92-fold A1-over-A2A selectivity (A1 Ki = 2.14 nM vs. A2A Ki = 196 nM) [2][3]. Although direct A2B data for these cycloalkyl analogs are unavailable in the primary literature, their pronounced A1-over-A2A selectivity strongly suggests a different subtype-selectivity fingerprint from the propionamide.

adenosine A2B receptor dual antagonism selectivity profile

Quantitative Adenosine Receptor Subtype Selectivity Fingerprint: Evidence for a Distinct Pharmacological Profile of N-(4,6-Diphenylpyrimidin-2-yl)propionamide

N-(4,6-Diphenylpyrimidin-2-yl)propionamide displays a uniquely graduated adenosine receptor selectivity profile: A1 Ki = 31.3 nM, A2B Ki = 42.5 nM, A3 Ki = 531–547 nM, and A2A Ki = 554–893 nM, yielding an A1:A2B:A3:A2A selectivity gradient of approximately 1:1.4:17:18–29 [1]. This balanced yet tunable profile stands in contrast to the highly A1-selective cyclopentane carboxamide analog (A1 Ki = 2.14 nM, A3 Ki = 170 nM, A2A Ki = 196 nM; selectivity gradient ~1:79:92) or the weakly active benzamide analog (A1 Ki = 309 nM) [2][3]. The propionamide's moderate, multi-receptor engagement reduces the risk of complete A1-driven phenotypes while maintaining measurable activity at A3 and A2A, providing a more nuanced pharmacological tool.

selectivity fingerprint adenosine receptor subtypes off-target profiling

A1 Receptor Potency Ranking Across the Straight-Chain Amide Series: N-(4,6-Diphenylpyrimidin-2-yl)propionamide Defines a Moderate-Affinity Benchmark Between Acetamide and Butyramide

Within the straight-chain N-acyl series of 4,6-diphenylpyrimidine-2-yl amides, A1 receptor affinity follows a clear structure-activity trend: acetamide (C2) Ki = 483 nM, propionamide (C3; target) Ki = 31.3 nM, and butyramide (C4; LUF-5735) Ki = 3.70 nM [1][2]. The propionamide thus occupies a specific, intermediate position—8.5-fold less potent than the butyramide but 15.4-fold more potent than the acetamide. This defined rank-order position makes the propionamide the optimal choice when sub-10 nM potency is not required but sub-100 nM A1 activity is desired, or when the excessive A1 potency of the butyramide may confound interpretation in systems with high receptor reserve.

structure-activity relationship acyl chain length A1 antagonist potency

N-(4,6-Diphenylpyrimidin-2-yl)propionamide: Evidence-Backed Research and Industrial Application Scenarios


Adenosine A1 Receptor Pharmacological Studies Requiring Sub-100 nM Potency Without Excessive Receptor Saturation

With an A1 Ki of 31.3 nM, N-(4,6-diphenylpyrimidin-2-yl)propionamide provides sufficient target engagement for robust competitive binding and functional assays while avoiding the sub-10 nM potency of butyramide (LUF-5735; Ki = 3.70 nM) that may saturate receptors and mask subtle pharmacological effects [1]. This intermediate potency is ideal for Schild analysis, allosteric modulation studies, and washout experiments where reversible, non-saturating antagonism is required.

Dual A1/A2B Adenosine Receptor Blockade in In Vitro Signaling Models

The near-equipotent A1 (Ki = 31.3 nM) and A2B (Ki = 42.5 nM) affinities of the propionamide enable simultaneous pharmacological blockade of both receptor subtypes at comparable concentrations [2]. This dual activity is not observed with the cyclopropane or cyclopentane carboxamide analogs, which display pronounced A1-over-A2A selectivity and lack documented A2B activity. Researchers investigating the interplay between A1 and A2B signaling—for instance, in vascular, renal, or immune cell models—can use the propionamide as a single-agent dual antagonist, reducing the need for compound cocktails.

Structure-Activity Relationship (SAR) Benchmarking and Lead Optimization Programs

The propionamide serves as a critical reference point in the N-acyl 4,6-diphenylpyrimidine-2-yl amide series, bridging the potency gap between the weakly active acetamide (A1 Ki = 483 nM) and the highly potent butyramide (A1 Ki = 3.70 nM) [3]. Its fully characterized four-subtype selectivity fingerprint (A1, A2A, A2B, A3 Ki values all publicly available) makes it an ideal benchmarking compound for medicinal chemistry teams optimizing adenosine receptor antagonist candidates, enabling quantitative comparison of newly synthesized analogs against a well-defined baseline.

Selectivity Profiling and Off-Target Assessment in Adenosine Receptor Panels

With documented Ki values across all four adenosine receptor subtypes (A1, A2A, A2B, A3) determined under standardized assay conditions [2], the propionamide can be employed as a calibrated reference antagonist in multi-receptor screening panels. Its graduated selectivity profile (A1 ≈ A2B > A3 ≈ A2A) provides a known benchmark against which the selectivity of novel compounds can be quantitatively assessed, supporting reproducible cross-study comparisons and reducing inter-laboratory variability.

Quote Request

Request a Quote for N-(4,6-diphenylpyrimidin-2-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.